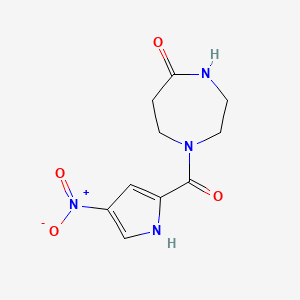![molecular formula C10H11N3O2 B14903202 n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide is a heterocyclic compound that features a benzimidazole ring fused with a methoxyacetamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against CK1δ/ε.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Exhibits antitumor activity.
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxyacetamide group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-9(14)13-10-11-7-4-2-3-5-8(7)12-10/h2-5H,6H2,1H3,(H2,11,12,13,14) |
InChI Key |
CZXLELJZPLDUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)



![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)

![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)





![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)

